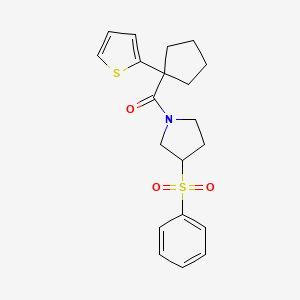

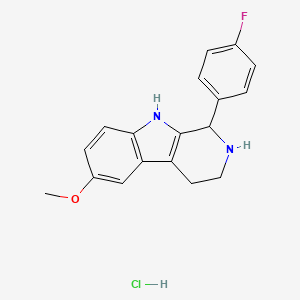

![molecular formula C19H17N7O2 B2506652 5,7-二甲基-N-(2-(1-甲基-6-氧代-1,6-二氢吡哒嗪-3-基)苯基)-[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺 CAS No. 1448050-46-1](/img/structure/B2506652.png)

5,7-二甲基-N-(2-(1-甲基-6-氧代-1,6-二氢吡哒嗪-3-基)苯基)-[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several heterocyclic components, such as the triazolopyrimidine and pyridazine rings, which are common in pharmaceuticals and materials science. The presence of multiple functional groups, including carboxamide, suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been explored in various studies. For instance, a catalyst-free regioselective synthesis of dihydropyrimidotriazolopyrimidinediones was developed using a one-pot condensation approach under green chemistry principles, which could potentially be adapted for the synthesis of the compound . Additionally, the condensation of amino-triazoles with chalcones or other ketones has been shown to yield dihydrotriazolopyrimidines, a method that might be relevant for constructing the triazolopyrimidine core of the target molecule . Furthermore, the synthesis of aryl-substituted triazolopyrimidines through condensation reactions involving amino-triazole and ketones has been reported, which could inform the synthesis of the aryl component of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions. X-ray diffraction analysis of similar compounds has provided insights into the steric and electronic factors influencing the molecular conformation and stability . The molecular structure of the compound would likely exhibit similar characteristics, with potential for hydrogen bonding and π-π stacking interactions, as seen in related compounds .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can involve tautomerism, as seen in the equilibrium between dihydrotriazolopyrimidines and their tautomeric forms . Imine-enamine tautomerism is another reaction that has been studied in dihydroazolopyrimidines, which could be relevant for understanding the reactivity of the compound . These tautomeric shifts can affect the biological activity and chemical properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. For example, the solvate forms of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, exhibit different supramolecular architectures due to variations in hydrogen bonding and π-π stacking interactions . These interactions can significantly impact the solubility, stability, and overall physical properties of the compounds. The compound would likely display similar behavior, with its properties modulated by its specific functional groups and molecular conformation.

科学研究应用

新化合物的合成

研究表明,合成涉及吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶和相关衍生物的新化合物引起了人们的极大兴趣,因为它们具有潜在的生物活性。例如,Abdel-Aziz 等人(2008 年)详细介绍了合成几种含有噻唑并[3,2-a]苯并咪唑部分的新化合物,展示了化学合成和在对抗细菌和真菌物种方面的潜在应用的多样性 (Abdel‐Aziz、Hamdy、Fakhr 和 Farag,2008)。

抗癌评价

Bakavoli 等人(2010 年)的另一项研究描述了 3-苯基-1,5-二甲基-1H-[1,2,4]三唑并[4′,3′:1,2]嘧啶并[4,5-e][1,3,4]恶二嗪类新衍生物的合成和抗癌评价。这些化合物在各种癌细胞系上进行了测试,表明类似化学结构在开发抗癌治疗方面的潜力 (Bakavoli、Rahimizadeh、Shiri、Akbarzadeh、Mousavi、Atapour-Mashhad 和 Tayarani-Najaran,2010)。

生物和抗氧化活性

在最近的一项研究中,Gilava 等人(2020 年)报道了三唑并嘧啶的合成和评估,以了解其抗菌和抗氧化活性。这项研究强调了人们持续关注开发具有有益生物学特性化合物的兴趣,以用于潜在的治疗应用 (Gilava、Patel、Ram 和 Chauhan,2020)。

杀菌活性

李德江(2008 年)合成了新型 5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-羰基腙衍生物,并评估了其杀菌活性。这项研究展示了此类化合物的潜在农业应用,为开发新型杀菌剂提供了一条途径 (李德江,2008)。

属性

IUPAC Name |

5,7-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2/c1-11-10-12(2)26-19(20-11)22-17(24-26)18(28)21-14-7-5-4-6-13(14)15-8-9-16(27)25(3)23-15/h4-10H,1-3H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGKDANVSDSUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

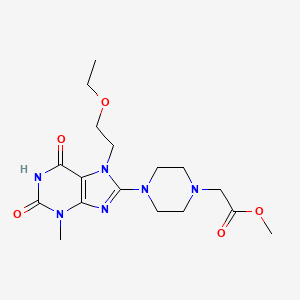

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)

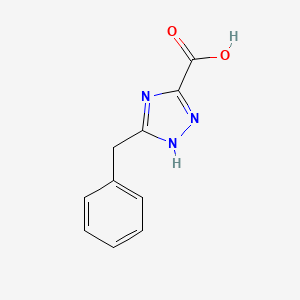

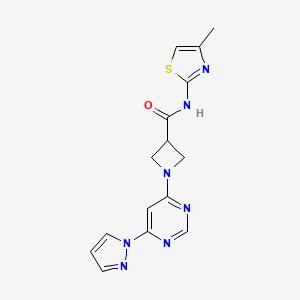

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)

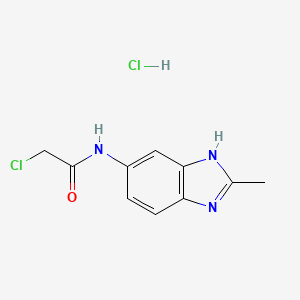

![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)

![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)

![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)

![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)